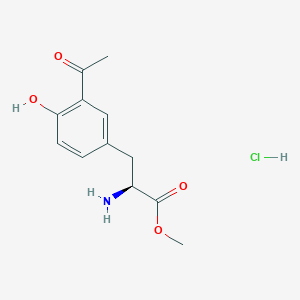

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride

CAS No.:

Cat. No.: VC13749831

Molecular Formula: C12H16ClNO4

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO4 |

|---|---|

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H/t10-;/m0./s1 |

| Standard InChI Key | BLKCKGACPYCTPJ-PPHPATTJSA-N |

| Isomeric SMILES | CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O.Cl |

| SMILES | CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl |

Introduction

Structural and Chemical Properties

Molecular Identity

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride has the systematic IUPAC name methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate hydrochloride. Its molecular formula is C₁₂H₁₆ClNO₄, with a molecular weight of 273.71 g/mol. The structure integrates three functional modifications:

-

Acetylation: A 3-acetyl group replaces the hydroxyl hydrogen on tyrosine’s aromatic ring.

-

Esterification: The carboxylic acid is converted to a methyl ester.

-

Salt Formation: The amino group is protonated as a hydrochloride salt.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to dark yellow solid | |

| Boiling Point | 219°C | |

| Density | 0.974 g/cm³ | |

| Molecular Formula | C₁₂H₁₆ClNO₄ | |

| Solubility | Soluble in polar organic solvents |

The compound’s stereochemistry is defined by the (2S) configuration, preserving L-tyrosine’s native chirality. Spectroscopic identifiers include:

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential protection, acetylation, esterification, and salt formation:

-

Amino Group Protection: L-tyrosine’s α-amino group is protected using tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or similar groups .

-

Acetylation: The phenolic hydroxyl group undergoes acetylation using acetic anhydride or acetyl chloride under basic conditions.

-

Esterification: The carboxylic acid is converted to a methyl ester via methanol in the presence of acid catalysts (e.g., HCl).

-

Deprotection and Salt Formation: The amino protecting group is removed, followed by treatment with hydrochloric acid to form the hydrochloride salt.

A patent by CN109704983B details analogous methods for iodinated tyrosine derivatives, highlighting the use of chloromethyl methyl ether (MOMCl) for hydroxyl protection and palladium-catalyzed hydrogenation for deprotection . These techniques are adaptable to 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride synthesis.

Industrial Production

Suppliers such as American Elements and Vulcanchem produce the compound in bulk quantities (1–25 kg) with purity grades up to 99.999%. Custom synthesis services offer tailored quantities and purities for research applications .

Applications in Research and Industry

Peptide Synthesis

The compound serves as a key building block in solid-phase peptide synthesis (SPPS):

-

Amino Group Protection: The hydrochloride salt stabilizes the amino group during coupling reactions.

-

Esterification: The methyl ester simplifies purification by enhancing solubility in organic solvents.

-

Acetylation: Blocks undesired side reactions at the phenolic hydroxyl group.

Proteomics and Enzymology

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride is used to:

-

Study tyrosine kinase and phosphatase mechanisms.

-

Develop fluorescent probes for protein labeling.

Pharmaceutical Intermediates

The compound is a precursor for:

-

Anticancer Agents: Tyrosine derivatives are explored for kinase inhibition.

-

Antibiotics: Cyclic peptides incorporating modified tyrosine show enhanced stability .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| American Elements | 99.9% | 5-gallon pails | $200–$500/g |

| Vulcanchem | 98% | 1g–1kg vials | $150–$400/g |

Both suppliers provide Safety Data Sheets (SDS) upon request, though specific toxicological data remain unpublished .

Future Directions

Emerging applications include:

-

Nanoparticle Functionalization: Tyrosine esters enhance biocompatibility in drug delivery systems.

-

Biocatalysis: Engineered enzymes for greener synthesis routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume